2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Overview
Description
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzoate groups attached to a 1,3-propanediyl backbone, which is further substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be achieved through a multi-step process. One common method involves the esterification of 1,3-propanediol with benzoic acid in the presence of a catalyst such as sulfuric acid. The intermediate product, 1,3-propanediyl dibenzoate, is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1,3-propanediol.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzoic acid and 1,3-propanediol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the ester bonds are hydrolyzed in vivo to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate involves the hydrolysis of its ester bonds under physiological conditions. This hydrolysis releases benzoic acid and 1,3-propanediol, which can then exert their respective biological effects. The methoxymethoxy group may also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediyl dibenzoate: Lacks the methoxymethoxy group, resulting in different chemical and biological properties.
2-(Methoxymethoxy)-1,2-ethanediyl dibenzoate: Similar structure but with a shorter backbone, affecting its reactivity and applications.
2-(Methoxymethoxy)-1,3-propanediyl diacetate: Contains acetate groups instead of benzoate groups, leading to different hydrolysis products.
Uniqueness
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is unique due to the presence of both benzoate and methoxymethoxy groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo controlled hydrolysis makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-benzoyloxy-2-(methoxymethoxy)propyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDARWWNWEOVXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454455 | |
Record name | 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110874-21-0 | |
Record name | 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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